1,8-Dimethylphenanthrene
Overview
Description
1,8-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.2824 g/mol It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the phenanthrene ring system
Preparation Methods
The synthesis of 1,8-dimethylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene using methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Detailed reaction conditions and catalysts used in these processes are often proprietary and vary depending on the desired scale of production .
Chemical Reactions Analysis
1,8-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,8-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons (PAHs). Its derivatives are also explored for their potential use in organic synthesis and materials science.
Biology: Research on the biological activity of this compound and its derivatives includes studies on their interactions with biological macromolecules and potential therapeutic applications.
Medicine: Some derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,8-dimethylphenanthrene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, disrupt cellular processes, or modulate enzyme activity. The exact molecular targets and pathways depend on the specific derivative and the context of its application .
Comparison with Similar Compounds
1,8-Dimethylphenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: A derivative with methyl groups at the 1 and 2 positions.
2,3-Dimethylphenanthrene: A derivative with methyl groups at the 2 and 3 positions.
The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
1,8-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHQUKCANLSJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224031 | |
Record name | Phenanthrene, 1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7372-87-4 | |
Record name | 1,8-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM0Z9BR6MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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